TNIK Kinase Inhibition: A 1 nM IC50 Derivative Demonstrates the Scaffold's Potency in Targeted Oncology
A derivative of 4-(5-chlorothiophen-2-yl)-1H-pyrazole, specifically compound 119 from US Patent 11,485,711 (4-((5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-yl)amino)-3-ethylphenol), exhibits potent inhibition of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 of 1 nM in a luminescent ADP-Glo kinase assay [1]. While this is a derivative rather than the parent building block, it provides class-level inference that the 5-chlorothiophen-2-yl-pyrazole scaffold is capable of achieving nanomolar potency against clinically relevant kinase targets when appropriately elaborated. The parent compound 4-(5-chlorothiophen-2-yl)-1H-pyrazole is the essential core from which such potent inhibitors are derived, making it a strategic procurement choice for kinase inhibitor discovery programs [1]. The close structural relationship (direct pyrazole-thiophene linkage) between the parent and this potent derivative establishes the scaffold's viability for high-affinity kinase binding.
| Evidence Dimension | TNIK kinase inhibitory activity |
|---|---|
| Target Compound Data | Derivative IC50 = 1 nM (4-((5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-yl)amino)-3-ethylphenol) |
| Comparator Or Baseline | Parent compound 4-(5-chlorothiophen-2-yl)-1H-pyrazole (activity not directly measured; serves as core scaffold) |
| Quantified Difference | N/A (class inference) |
| Conditions | TNIK kinase enzyme system, luminescent ADP-Glo assay (US11485711) |
Why This Matters
This data demonstrates that the 5-chlorothiophen-2-yl-pyrazole scaffold can be elaborated into extremely potent (1 nM) kinase inhibitors, validating its procurement for oncology-focused medicinal chemistry programs.
- [1] BindingDB BDBM579709: 4-((5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-yl)amino)-3-ethylphenol (US11485711, Compound 119), TNIK IC50 = 1 nM View Source
